Synthesis and characterization of N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide
Synthesis and characterization of N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide, a molecule featuring a core sulfonylhydrazide scaffold. Sulfonylhydrazides are a class of compounds recognized for their utility as versatile building blocks in organic synthesis and as privileged structures in medicinal chemistry.[1][2] This document details a robust and logical three-step synthetic pathway commencing from readily available starting materials. Each step is accompanied by a detailed, self-validating protocol that explains the underlying chemical principles and rationale for experimental choices. Furthermore, a multi-technique approach to characterization is presented, outlining the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) required for unambiguous structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and analysis of complex sulfonylhydrazide derivatives.
Introduction and Strategic Overview
The N-sulfonylhydrazide moiety is a cornerstone in modern synthetic chemistry, serving as a precursor to sulfonyl radicals, carbenes, and other reactive intermediates.[3][4][5] Its presence in a molecule opens avenues for diverse chemical transformations, making it a valuable synthon for constructing complex molecular architectures.[6] The target molecule, N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide, integrates three key functional components:
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Benzohydrazide Core: A stable framework derived from benzoic acid, commonly found in compounds with a wide range of biological activities.[7][8]
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N-(4-methylphenyl)sulfonyl (Tosyl) Group: A robust sulfonamide linkage that not only imparts specific stereoelectronic properties but also serves as an excellent activating or directing group in various reactions.
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N-prop-2-enyl (Allyl) Group: A versatile functional handle that can participate in numerous subsequent transformations, such as cross-coupling reactions, metathesis, or cycloadditions, allowing for late-stage functionalization.[9][10]
The strategic design for the synthesis of this molecule is predicated on a logical, sequential construction of the final architecture. A retrosynthetic analysis reveals a clear and efficient path forward.
Retrosynthetic Analysis
The disconnection approach for the target molecule logically breaks down the compound at its most synthetically accessible bonds. The N-C allyl bond is a prime candidate for disconnection, revealing an N-tosylbenzohydrazide precursor. This intermediate can be further disconnected at the N-S bond, leading back to benzohydrazide and p-toluenesulfonyl chloride. Finally, the benzohydrazide itself is readily prepared from a benzoic acid ester and hydrazine.
Caption: Three-step synthetic workflow overview.
Step 1: Synthesis of Benzohydrazide
Principle: This reaction is a classic nucleophilic acyl substitution. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of methyl benzoate. The tetrahedral intermediate subsequently collapses, eliminating methanol and forming the stable hydrazide product.
Protocol:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl benzoate (1.0 eq., e.g., 13.6 g, 0.1 mol) and hydrazine hydrate (1.2 eq., e.g., 6.0 g, 0.12 mol). [11]2. Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
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Precipitation: Upon completion, cool the flask to room temperature. A white crystalline solid of benzohydrazide should precipitate from the solution. [11]4. Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with 50 mL of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
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Drying and Purification: Dry the crude product in a vacuum oven at 50°C. The product is often of sufficient purity for the next step. If further purification is required, recrystallize from ethanol. [11] Causality and Trustworthiness: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting ester. The precipitation upon cooling and washing with cold water is a simple yet effective purification method that validates the formation of the desired, less soluble product. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
Step 2: Synthesis of N'-(4-methylphenyl)sulfonylbenzohydrazide
Principle: This step involves the selective sulfonylation of the terminal nitrogen (N') of the benzohydrazide. The N' nitrogen is more nucleophilic and sterically accessible than the N-alpha nitrogen, leading to the desired regioselectivity. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Protocol:
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Reaction Setup: Dissolve benzohydrazide (1.0 eq., e.g., 13.6 g, 0.1 mol) in anhydrous pyridine (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
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Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq., e.g., 19.9 g, 0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (2:1 ethyl acetate/hexane).
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Work-up: Pour the reaction mixture into 500 mL of ice-cold 1M HCl (aq). A white precipitate will form.
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Filtration and Washing: Collect the solid by vacuum filtration. Wash the precipitate sequentially with 100 mL of distilled water and 50 mL of cold diethyl ether to remove residual pyridine hydrochloride and unreacted tosyl chloride.
-
Drying: Dry the white solid product under vacuum to yield N'-(4-methylphenyl)sulfonylbenzohydrazide.
Causality and Trustworthiness: The slow, portion-wise addition of tosyl chloride at low temperature is critical to control the exothermic reaction and prevent the formation of di-tosylated byproducts. The acidic work-up protonates the pyridine, rendering it water-soluble as pyridine hydrochloride, which provides an efficient method for its removal and simultaneous precipitation of the neutral product.
Step 3: Synthesis of N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide
Principle: This reaction is an N-alkylation, specifically an N-allylation. [12]A strong base, sodium hydride (NaH), is required to deprotonate the sulfonamide N-H proton, which is significantly more acidic than a standard amide N-H. The resulting anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an S_N2 reaction to form the final product.
Protocol:
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Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add N'-(4-methylphenyl)sulfonylbenzohydrazide (1.0 eq., e.g., 29.0 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 150 mL). Cool the suspension to 0°C.
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Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq., e.g., 4.4 g, 0.11 mol) portion-wise. Stir the mixture at 0°C for 1 hour. Effervescence (H₂ gas) should be observed.
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Allylation: Add allyl bromide (1.2 eq., e.g., 14.5 g, 0.12 mol) dropwise via syringe, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor completion by TLC (1:1 ethyl acetate/hexane).
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Quenching and Extraction: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure target compound.
Causality and Trustworthiness: The use of anhydrous solvent and an inert atmosphere is paramount because NaH reacts violently with water. The deprotonation step is visually validated by the cessation of hydrogen gas evolution. Quenching with a mild acid source like NH₄Cl safely neutralizes any remaining NaH. Chromatographic purification is a standard and reliable method to separate the desired product from any unreacted starting material or side products, ensuring high purity.
Part II: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer an unambiguous confirmation of the final product.
Caption: Logic diagram for structural elucidation.
NMR Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.
| ¹H NMR: Expected Chemical Shifts and Multiplicities |
| Proton Assignment |
| Aromatic (Benzoyl) |
| Aromatic (Benzoyl) |
| Aromatic (Tosyl) |
| Aromatic (Tosyl) |
| Allyl (=CH-) |
| Allyl (=CH₂) |
| Allyl (-CH₂-) |
| Tosyl (-CH₃) |
| ¹³C NMR: Expected Chemical Shifts |
| Carbon Assignment |
| Carbonyl (C=O) |
| Aromatic (Quaternary & CH) |
| Allyl (=CH-) |
| Allyl (=CH₂) |
| Allyl (-CH₂-) |
| Tosyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Significance |
| C=O (Amide/Hydrazide) Stretch | 1670 - 1690 | Strong | Confirms the presence of the benzohydrazide carbonyl. |
| S=O (Sulfonamide) Stretch | 1340 - 1370 & 1150 - 1180 | Strong | Two distinct bands confirming the sulfonyl group. |
| C=C (Allyl) Stretch | 1640 - 1650 | Medium | Indicates the presence of the alkene double bond. |
| C-H (Aromatic) Stretch | > 3000 | Medium-Weak | Confirms the aromatic rings. |
| C-H (sp²) Stretch (Allyl =C-H) | 3050 - 3100 | Medium-Weak | Confirms the vinylic protons. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and connectivity.
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Expected Molecular Ion (M⁺): For C₁₇H₁₈N₂O₃S, the expected monoisotopic mass is approximately 330.10 g/mol . High-resolution mass spectrometry (HRMS) should confirm the exact mass, C₁₇H₁₈N₂O₃S, [M+H]⁺ at m/z 331.1111.
-
Key Fragmentation Patterns:
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Loss of the allyl group: [M - 41]⁺
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Loss of the tosyl group: [M - 155]⁺
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Cleavage yielding the benzoyl cation: [C₇H₅O]⁺ at m/z 105
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Cleavage yielding the tosyl cation: [C₇H₇SO₂]⁺ at m/z 155
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Conclusion
This guide has detailed a logical and robust three-step synthesis for N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide. The protocols are built upon well-established, reliable chemical transformations, and the rationale behind each experimental choice has been thoroughly explained to ensure reproducibility and understanding. The comprehensive characterization framework, combining NMR, IR, and MS, provides a self-validating system for the unambiguous confirmation of the final product's structure and purity. This document serves as an authoritative resource for chemists, enabling the successful synthesis and rigorous analysis of this versatile sulfonylhydrazide derivative for applications in further synthetic endeavors or drug discovery programs.
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